molecular formula C9H11N3 B3356890 Propanedinitrile,2-(1-methyl-4-piperidinylidene)- CAS No. 6945-39-7

Propanedinitrile,2-(1-methyl-4-piperidinylidene)-

Cat. No.: B3356890
CAS No.: 6945-39-7
M. Wt: 161.2 g/mol
InChI Key: XPIBLKDWWLFHLD-UHFFFAOYSA-N
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Description

Propanedinitrile,2-(1-methyl-4-piperidinylidene)- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by its nitrile groups and a piperidinylidene moiety, which contribute to its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile,2-(1-methyl-4-piperidinylidene)- typically involves the reaction of appropriate nitrile precursors with piperidine derivatives. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like Lewis acids to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of Propanedinitrile,2-(1-methyl-4-piperidinylidene)- may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored for temperature, pressure, and reaction time to maximize efficiency and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile,2-(1-methyl-4-piperidinylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The nitrile groups and the piperidinylidene moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles involved.

Scientific Research Applications

Propanedinitrile,2-(1-methyl-4-piperidinylidene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its effects on biological systems.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Propanedinitrile,2-(1-methyl-4-piperidinylidene)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrile groups and the piperidinylidene moiety play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Propanedinitrile,2-(1-methyl-4-piperidinylidene)-, hydrochloride
  • Propanedinitrile,2-(1-methyl-4-piperidinylidene)-, hydrobromide

Uniqueness

Propanedinitrile,2-(1-methyl-4-piperidinylidene)- is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds

Properties

IUPAC Name

2-(1-methylpiperidin-4-ylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-4-2-8(3-5-12)9(6-10)7-11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIBLKDWWLFHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C(C#N)C#N)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989337
Record name (1-Methylpiperidin-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-39-7
Record name NSC51129
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Methylpiperidin-4-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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